molecular formula C12H10FNO3 B15047080 Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B15047080
M. Wt: 235.21 g/mol
InChI Key: BYSGINJAXNGBJE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group, a fluoro-substituted indole ring, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate typically involves the reaction of 4-fluoroindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluoro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohol derivatives from reduction.
  • Various substituted indole derivatives from nucleophilic substitution.

Scientific Research Applications

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-Fluoro-3-indolyl)propanoate
  • 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid
  • 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone

Uniqueness

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Biological Activity

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety with a fluorine substitution at the 4-position. The molecular formula is C11H10FNO3C_{11}H_{10}FNO_3, and it has a molecular weight of approximately 229.20 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Moiety : The synthesis begins with the preparation of the indole structure through cyclization reactions involving appropriate precursors.
  • Fluorination : Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or by using fluorinating agents.
  • Esterification : The final product is obtained by reacting the indole derivative with ethyl acetoacetate under acidic conditions to yield the desired ester.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • GSK-3β Inhibition : A study demonstrated that modifications on the indole ring could enhance GSK-3β inhibitory activity significantly, with some compounds showing IC50 values as low as 0.73 nM . This suggests that this compound may also possess potent kinase inhibitory properties.
  • Anticancer Research : Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, compounds structurally related to this compound were found to activate apoptotic pathways in various cancer cell lines, indicating potential therapeutic applications in oncology .

Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionPotential GSK-3β inhibition; IC50 < 1 nM
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsLimited data; related compounds show promise

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11(15)7-6-14-9-5-3-4-8(13)10(7)9/h3-6,14H,2H2,1H3

InChI Key

BYSGINJAXNGBJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)F

Origin of Product

United States

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